molecular formula C17H22ClNO4 B10847736 Cocaine.hcl

Cocaine.hcl

Cat. No.: B10847736
M. Wt: 339.8 g/mol
InChI Key: PIQVDUKEQYOJNR-RWXTUVLLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cocaine hydrochloride involves several steps. Initially, coca leaves are soaked in alkaline liquids to extract the cocaine alkaloid. Sulfuric acid is then applied to extract the dissolved cocaine. Lime is added to form a paste, which is further processed to eliminate impurities using acid and potassium . The base is separated using bicarbonate, and the final product is obtained by soaking in acid and separating the paste .

Industrial Production Methods

Industrial production of cocaine hydrochloride follows similar steps but on a larger scale. The process involves preparing a cocaine hydrochloride sample solution, regulating the solution polarity, and purifying the obtained sample solution using a medium-pressure preparation system . The crude product is then concentrated and purified to obtain high-purity cocaine hydrochloride .

Chemical Reactions Analysis

Types of Reactions

Cocaine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in the reactions of cocaine hydrochloride include sulfuric acid, lime, potassium, and bicarbonate . The conditions typically involve heating and solvent extraction.

Major Products

The major products formed from the reactions of cocaine hydrochloride include ecgonine methyl ester, benzoylecgonine, norcocaine, and cocaethylene . These metabolites are formed during the metabolic process in the liver.

Comparison with Similar Compounds

Cocaine hydrochloride is unique among its analogues due to its potent stimulant and anesthetic properties. Similar compounds include:

Cocaine hydrochloride stands out due to its dual action as both a powerful stimulant and a local anesthetic, making it unique among its analogues.

Properties

Molecular Formula

C17H22ClNO4

Molecular Weight

339.8 g/mol

IUPAC Name

methyl (1R,2R,3S,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13-,14+,15-;/m1./s1

InChI Key

PIQVDUKEQYOJNR-RWXTUVLLSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl

Origin of Product

United States

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